molecular formula C24H21N3O2S B2556734 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide CAS No. 946264-70-6

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2556734
CAS No.: 946264-70-6
M. Wt: 415.51
InChI Key: GLPUHHTVUFQIOO-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 2. The ethyl linker connects the pyridazinone moiety to a 2,2-diphenylacetamide group.

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c28-22-14-13-20(21-12-7-17-30-21)26-27(22)16-15-25-24(29)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,17,23H,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUHHTVUFQIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the diphenylacetamide group. Key steps may include:

    Cyclization reactions: to form the pyridazinone core.

    Substitution reactions: to introduce the thiophene ring.

    Amidation reactions: to attach the diphenylacetamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of specific functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Cores

The following compounds share the pyridazinone scaffold but differ in substituents and acetamide groups:

Compound Name Substituents on Pyridazinone Acetamide Group Key Features Reference
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide Thiophen-2-yl 2,2-Diphenylacetamide Combines thiophene’s electron-rich properties with bulky diphenylacetamide. N/A
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide Phenyl 2-(Trifluoromethyl)phenylacetamide Lacks thiophene; CF₃ group enhances lipophilicity and metabolic stability.
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide Thiomorpholin-4-yl N-(2-Phenylethyl)acetamide Thiomorpholine substituent may improve solubility; phenylethyl increases bulk.

Key Observations :

  • Thiophene vs.
  • Acetamide Variations : The 2,2-diphenylacetamide group in the target compound is sterically bulkier than the trifluoromethylphenyl or phenylethyl groups in analogs, which may influence pharmacokinetic properties like membrane permeability .
Diphenylacetamide Derivatives with Heterocyclic Cores

Several diphenylacetamide-containing compounds with distinct heterocyclic systems are documented:

Compound Name Core Structure Key Features Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Diphenylacetamide linked to benzothiazole; CF₃ group enhances electronegativity.
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Benzothiazole Dual acetamide-benzothiazole structure; synthesized via PyBOP coupling.

Comparison with Target Compound :

Insights :

  • High-yield alkylation (99.9% for 6a ) suggests that introducing acetamide groups to pyridazinone is feasible, though yields drop with bulky substituents (e.g., 46% for iodophenyl in 8b).
  • The target compound’s synthesis may face challenges due to the steric hindrance of the diphenylacetamide group.

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